molecular formula C66H106F8O29 B6352247 Bis-PEG25-TFP ester CAS No. 2567199-52-2

Bis-PEG25-TFP ester

Cat. No. B6352247
CAS RN: 2567199-52-2
M. Wt: 1515.5 g/mol
InChI Key: HQSOBXPMQQXXKC-UHFFFAOYSA-N
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Description

Bis-PEG25-TFP ester is a non-cleavable linker for bio-conjugation that contains two COOR/Ester groups linked through a linear PEG chain . It is a PEG linker with two terminal TFP ester moieties . The chemical formula is C66H106F8O29 .


Synthesis Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is amine reactive and more stable than NHS esters against hydrolysis .


Molecular Structure Analysis

The molecular formula of this compound is C66H106F8O29 . The molecular weight is 1515.53 .


Chemical Reactions Analysis

TFP esters, such as this compound, are amine reactive and are also more stable than NHS esters against hydrolysis .

Scientific Research Applications

Bis-Bis-PEG25-TFP ester25-TFP ester is widely used in scientific research due to its ability to form stable linkages between molecules. This property makes it a useful tool for scientists to study the structure, function, and interaction of molecules. The ester has been used in a variety of research applications, including protein engineering, protein-protein interactions, and drug delivery. Additionally, the ester has been used as a cross-linking agent for the study of protein-DNA interactions, as well as for the immobilization of enzymes and proteins onto solid surfaces.

Mechanism of Action

Target of Action

PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Bis-PEG25-TFP ester, as a PEG-based PROTAC linker, contains two terminal TFP ester moieties . These TFP esters are amine reactive and are more stable than NHS esters against hydrolysis . In the synthesis of PROTACs, one end of the this compound binds to the ligand for the E3 ubiquitin ligase, and the other end binds to the ligand for the target protein . This allows the PROTAC to bring the E3 ubiquitin ligase into close proximity with the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. When a PROTAC brings the E3 ubiquitin ligase and the target protein together, the target protein is ubiquitinated. This marks the protein for degradation by the proteasome, a complex that breaks down proteins into their constituent amino acids .

Pharmacokinetics

It is known that the polyethylene glycol (peg) chain in this compound increases the water solubility properties of compounds in aqueous media . This could potentially enhance the bioavailability of the PROTACs synthesized using this compound.

Result of Action

The primary result of the action of this compound is the degradation of the target protein . By linking the ligand for the E3 ubiquitin ligase and the ligand for the target protein, the PROTAC induces the degradation of the target protein. This can lead to the modulation of cellular processes that the target protein is involved in .

Action Environment

The action of this compound, and the PROTACs it helps synthesize, can be influenced by various environmental factors. For instance, the stability of the TFP esters against hydrolysis can be affected by the pH of the environment . Additionally, the effectiveness of the PROTAC can be influenced by the expression levels of the E3 ubiquitin ligase and the target protein within the cell .

Advantages and Limitations for Lab Experiments

Bis-Bis-PEG25-TFP ester25-TFP ester has several advantages for lab experiments. The ester is easy to synthesize and is relatively inexpensive, making it an ideal tool for scientists. Additionally, the ester is stable and can be used to form stable linkages between molecules, making it ideal for studying protein-protein interactions, protein-DNA interactions, and drug delivery. However, the ester is not suitable for studying the effects of drugs on proteins, as it does not induce conformational changes in proteins.

Future Directions

The potential future directions for the use of Bis-Bis-PEG25-TFP ester25-TFP ester include the development of new methods for the synthesis of the ester, as well as the development of new applications for the ester. Additionally, further research could be conducted to explore the effects of the ester on proteins, as well as the potential for the ester to be used in drug delivery. Additionally, further research could be conducted to explore the potential of the ester to be used in the development of new materials, such as polymers and hydrogels. Finally, further research could be conducted to explore the potential of the ester to be used in the development of new drugs.

Synthesis Methods

The synthesis of Bis-Bis-PEG25-TFP ester25-TFP ester is a straightforward process. The ester is synthesized by reacting Bis-PEG25-TFP ester with TFP in a solution of anhydrous acetonitrile. The reaction is carried out at room temperature and requires a catalytic amount of a tertiary amine, such as triethylamine, to facilitate the reaction. The reaction is typically complete within two hours, and the resulting product is a white solid.

Biochemical Analysis

Biochemical Properties

Bis-PEG25-TFP ester is used in the synthesis of a series of PROTACs . PROTACs are molecules that target proteins for degradation . They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Cellular Effects

The primary cellular effect of this compound is to enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This can influence cell function by removing specific proteins from the cellular environment .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTAC molecules . It joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . This enables the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented in the available literature. As a component of PROTAC molecules, it would be involved in the ubiquitin-proteasome pathway .

properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H106F8O29/c67-55-53-56(68)62(72)65(61(55)71)102-59(75)1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-60(76)103-66-63(73)57(69)54-58(70)64(66)74/h53-54H,1-52H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSOBXPMQQXXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H106F8O29
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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